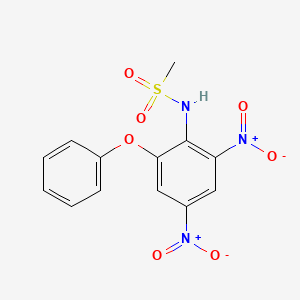

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

Description

Significance and Research Context of Phenoxyphenyl Methanesulfonamide (B31651) Derivatives in Chemical Sciences

Phenoxyphenyl methanesulfonamide derivatives represent a significant class of compounds in medicinal and chemical sciences. The foundational member of this class, Nimesulide, is recognized for its anti-inflammatory properties, which are attributed to its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1. chemicalbook.comresearchgate.net This selectivity has been a driving force in the development of anti-inflammatory agents with potentially different profiles compared to traditional NSAIDs.

The core structure of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) has served as a scaffold for extensive research. researchgate.net Scientists have explored various chemical modifications to synthesize novel derivatives with enhanced or new biological activities. researchgate.netresearchgate.net These research efforts often involve altering the substituents on the phenyl rings or modifying the sulfonamide group to probe structure-activity relationships. For instance, the reduction of the nitro group on Nimesulide to an amine yields N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate for creating further derivatives, including potential anticancer agents. researchgate.netsmolecule.com

Within this context, N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is significant primarily as a process-related impurity in the synthesis of Nimesulide. pharmaffiliates.comsvaklifesciences.com The synthesis of Nimesulide can involve the nitration of a precursor molecule; under certain conditions, this can lead to the introduction of a second nitro group, yielding the dinitro compound. lookchem.com The study of such impurities is vital in pharmaceutical sciences for quality control and to understand the potential impact of such substances.

Overview of the Compound's Molecular Architecture and Relevance to Organic Chemistry

The molecular architecture of this compound is complex, consisting of several key functional groups that dictate its chemical properties. Its structure is built upon a central, highly substituted benzene (B151609) ring.

The key structural features are:

A Methanesulfonamide Group (-SO₂NHCH₃): This functional group is a cornerstone of many biologically active molecules.

A Phenoxy Group (-OC₆H₅): An ether linkage connecting a phenyl group to the main benzene ring.

Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups located at positions 2 and 4 of the central phenyl ring (relative to the sulfonamide group). The presence of two such groups significantly influences the electronic properties of the aromatic ring.

The IUPAC name, this compound, precisely describes this arrangement. nih.gov Compared to its parent compound, Nimesulide, the addition of a second nitro group at the ortho position to the methanesulfonamide group increases the molecule's polarity and alters the electron density distribution across the aromatic system. This structural difference is relevant in organic chemistry for studying the effects of multiple electron-withdrawing groups on reaction kinetics and molecular properties. From an analytical perspective, these structural distinctions allow for its separation and identification from Nimesulide during chromatographic analysis.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4',6'-Dinitro-2'-phenoxymethanesulfonanilide, Nimesulide Impurity A | nih.govchemicalbook.comsvaklifesciences.com |

| CAS Number | 51765-56-1 | nih.govchemicalbook.comsvaklifesciences.com |

| Molecular Formula | C₁₃H₁₁N₃O₇S | nih.govchemicalbook.compharmaffiliates.com |

| Molecular Weight | 353.31 g/mol | nih.govchemicalbook.compharmaffiliates.com |

| Melting Point | 155℃ | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dinitro-6-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O7S/c1-24(21,22)14-13-11(16(19)20)7-9(15(17)18)8-12(13)23-10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQHYRUDRMDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-56-1 | |

| Record name | 4',6'-Dinitro-2'-phenoxymethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6'-DINITRO-2'-PHENOXYMETHANESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GB6XG4WM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N 2,4 Dinitro 6 Phenoxyphenyl Methanesulfonamide

Development of Chemical Synthesis Routes

The development of synthetic routes for molecules like N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide focuses on efficiency, safety, and the availability of starting materials. The principal strategy involves the final step of reacting the key intermediate, 2,4-dinitro-6-phenoxyaniline, with methanesulfonyl chloride.

The selection of precursors is critical to the successful synthesis of the target compound. The most logical and widely employed precursor to the final product is 2,4-dinitro-6-phenoxyaniline . The final synthetic step is the condensation of this aniline (B41778) derivative with methanesulfonyl chloride. lookchem.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a nucleophilic catalyst and an acid scavenger. google.com

The synthesis of the crucial 2,4-dinitro-6-phenoxyaniline intermediate can be approached in several ways, each with its own set of optimization parameters. A common strategy in related syntheses is to avoid late-stage nitration reactions, which can pose significant safety and technological challenges. google.com Therefore, it is preferable to start with precursors that already contain the required nitro groups.

Key Precursor Synthetic Strategies:

| Strategy | Description | Key Reactants | Typical Conditions |

| Ullmann Condensation & Amination | Formation of the diphenyl ether linkage via a copper-catalyzed reaction, followed by the introduction of the amino group. | A dinitrated halobenzene (e.g., 1-chloro-2,6-dinitrobenzene), Phenol (B47542), Ammonia (B1221849) source. | High temperature, Copper catalyst. google.com |

| Nucleophilic Aromatic Substitution | Reaction of a suitable dinitro-substituted precursor with phenol or an amine. For example, reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia to form 2,4-dinitroaniline, followed by a subsequent reaction to form the ether linkage. wikipedia.org | 1-chloro-2,4-dinitrobenzene, Ammonia, Phenol. | Controlled temperature (e.g., 170°C for amination). orgsyn.org |

Optimization of these routes involves careful control of reaction conditions. For the final methanesulfonylation step, reaction temperature is a key parameter; for the analogous Nimesulide synthesis, the reaction is heated to 85°C and then 100°C to ensure completion. google.com Purification of the final product is typically achieved through aqueous workup, extraction with an organic solvent like methylene (B1212753) chloride, and subsequent crystallization from a solvent such as ethanol. google.com

Catalysis plays a vital role, particularly in the efficient formation of the diphenyl ether precursor.

Copper Catalysis : The Ullmann condensation is a classic and effective method for forming the aryl-ether bond. In the synthesis of the related compound 3-nitrodiphenylether, cuprous bromide (CuBr) is used as a catalyst to facilitate the reaction between phenol and 3-nitrobromobenzene. google.com A similar copper-catalyzed approach would be applicable for coupling a dinitrated halobenzene with phenol to generate the backbone of the target molecule.

Palladium Catalysis : Modern synthetic organic chemistry offers advanced catalytic systems for bond formation. Palladium-catalyzed cross-coupling reactions represent a powerful tool. For instance, a Pd/BrettPhos catalytic system has been developed for the denitrative C–N cross-coupling of nitroarenes with NH-sulfoximines. acs.org While this specific reaction creates a different class of compounds, it highlights the potential for palladium catalysis to be employed in forming the C-N bond of the aniline precursor or potentially in novel synthetic routes to the final sulfonamide.

Mechanistic Elucidation of Synthetic Transformations

Understanding the step-by-step mechanism of a reaction is fundamental to its optimization and control. While specific mechanistic studies on this compound are not widely published, the pathways can be inferred from established organic chemistry principles.

The final step of the synthesis, the methanesulfonylation of 2,4-dinitro-6-phenoxyaniline, follows a well-understood pathway. The reaction proceeds via a nucleophilic acyl substitution-type mechanism where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. The pyridine present in the reaction mixture then deprotonates the resulting protonated sulfonamide to yield the final neutral product.

For more complex transformations, such as the cyclization of related N-(2,4-dinitrophenyl)amino acids, detailed mechanistic investigations have been performed using kinetics and NMR studies. These analyses have proposed the involvement of specific intermediates, such as a dianion of the starting material, to explain the observed reaction course. nih.gov Similar investigative techniques could be applied to probe the intermediates and transition states in the synthesis of this compound and its precursors.

Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a common method used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.

While no specific computational studies modeling the synthesis of this compound were identified, such methods have been applied to related systems. For example, DFT calculations have been used to support the proposed gas-phase cyclization and fragmentation pathways of deprotonated N-(2,4-dinitrophenyl)amino acids in tandem mass spectrometry experiments. nih.gov A similar computational approach could be employed to:

Model the energy profile of the methanesulfonylation reaction.

Investigate the role of the catalyst in the Ullmann condensation.

Derivatization Chemistry and Analog Generation

The structure of this compound contains several functional groups that serve as handles for chemical modification to generate a library of related analogs. Research on the derivatization of the closely related Nimesulide provides a clear blueprint for these strategies. researchgate.net

The primary sites for derivatization are the two nitro groups.

Reduction of Nitro Groups : The nitro groups can be readily reduced to the corresponding primary amino groups. This transformation creates a diamino derivative, N-(2,4-Diamino-6-phenoxyphenyl)methanesulfonamide. This reduction is a key step, as the resulting arylamines are versatile intermediates for further functionalization. researchgate.net

Acylation/Sulfonylation of Amino Groups : The newly formed amino groups can undergo regioselective acylation or sulfonylation to yield a variety of N-acylated and N-sulfonylated derivatives. This approach has been used to prepare a number of analogs from the mono-amino derivative of Nimesulide. researchgate.net

Another key modification strategy involves the sulfonamide nitrogen.

N-Acylation : The sulfonamide nitrogen itself can be directly acylated, providing another route to novel analogs. researchgate.net

Finally, the aromatic core can be modified, often by starting with a halogenated precursor.

Cross-Coupling Reactions : A powerful method for analog generation is the use of palladium-catalyzed cross-coupling reactions. For example, an N-(4-iodo-2-phenoxyphenyl)methanesulfonamide analog was synthesized and subjected to a Sonogashira cross-coupling with 3-phenoxyprop-1-yne to produce an alkyne-containing derivative. researchgate.net This demonstrates the feasibility of introducing diverse substituents onto the phenyl rings.

Summary of Derivatization Reactions

| Reaction Type | Functional Group Targeted | Resulting Structure | Purpose |

| Reduction | Nitro Groups (-NO₂) | Amino Groups (-NH₂) | Creates versatile intermediates for further functionalization. researchgate.net |

| Acylation | Amino Groups (-NH₂) | Amide Derivatives | Generation of analogs with varied properties. researchgate.net |

| Sulfonylation | Amino Groups (-NH₂) | Sulfonamide Derivatives | Generation of analogs with varied properties. researchgate.net |

| Sonogashira Coupling | Aryl Halide (e.g., -I) | Alkyne-substituted Analog | Introduces structural diversity to the aromatic core. researchgate.net |

Strategies for Functional Group Transformations on this compound

The primary sites for functional group transformations on the this compound molecule are the two nitro groups and the sulfonamide moiety. The electron-withdrawing nature of the dinitrophenyl system and the acidic proton of the sulfonamide are key to its reactivity.

Key transformations include:

Reduction of Nitro Groups: The conversion of the nitro groups to amines is a fundamental transformation, significantly altering the electronic and chemical properties of the molecule. This can be achieved using various reducing agents, which allows for the introduction of new functionalities via reactions of the resulting amino groups.

Modification of the Sulfonamide: The nitrogen atom of the methanesulfonamide (B31651) group can undergo reactions such as alkylation or acylation after deprotonation, enabling the attachment of various side chains.

Synthesis of Structural Analogs for Chemical Property Modulation

The synthesis of structural analogs is crucial for modulating the chemical and physical properties of the parent compound. For this compound, this can be achieved by modifying either of the two aromatic rings or the sulfonamide linker. A common precursor for related structures is N-(4-amino-2-phenoxyphenyl)methanesulfonamide, obtained from the reduction of the similar compound nimesulide. researchgate.net This intermediate allows for various modifications.

Strategies for synthesizing analogs include:

Substitution on the Phenoxy Ring: The terminal phenyl ring, being electron-rich compared to the dinitro-substituted ring, is amenable to electrophilic substitution, allowing the introduction of various substituents to tune properties like solubility and electronic character. britannica.com

Core Structure Modification: More complex analogs can be synthesized through multi-step processes. For instance, related sulfonamides have been modified via Sonogashira cross-coupling reactions after introduction of a suitable functional group like an iodide, demonstrating the possibility of significant structural alterations. researchgate.net

Intrinsic Chemical Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-deficient dinitrophenyl ring, the electron-rich phenoxy ring, and the methanesulfonamide group.

Reduction Chemistry of Aromatic Nitro Groups

The two nitro groups on the aromatic ring are highly susceptible to reduction. This transformation is one of the most significant reactions for this class of compounds, as it converts the strongly electron-withdrawing nitro groups into electron-donating amino groups, fundamentally changing the molecule's reactivity. mnstate.edu A variety of reagents can be employed to achieve this reduction, with the choice of reagent potentially allowing for chemoselectivity. nih.govresearchgate.net

The reduction can proceed in stages, from the nitro group to nitroso, then to a hydroxylamino intermediate, and finally to the amine. nih.gov Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/Catalyst | Conditions | Outcome | Selectivity |

| H₂, Pd/C | Room temperature, atmospheric pressure | Reduction to amine | High efficiency, may reduce other functional groups |

| Fe, HCl | Reflux | Reduction to amine | Tolerates many functional groups |

| SnCl₂, HCl | Room temperature or heating | Reduction to amine | Mild conditions, widely used |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Reduction to amine | Can be selective for one nitro group in some dinitro compounds |

| Zinc (Zn), NH₄Cl | Aqueous/alcoholic solution | Reduction to hydroxylamine (B1172632) | Stops at the hydroxylamine stage under controlled conditions wikipedia.org |

Acylation Processes Involving the Sulfonamide Moiety

The methanesulfonamide moiety possesses an acidic proton on the nitrogen atom, which can be removed by a suitable base. The resulting anion is a potent nucleophile and can readily participate in acylation reactions with reagents such as acyl chlorides or anhydrides. This allows for the synthesis of a wide range of N-acylated derivatives. researchgate.net

The general reaction is as follows:

Deprotonation: R-SO₂-NH-Ar + Base → [R-SO₂-N⁻-Ar] + Base-H⁺

Nucleophilic Attack: [R-SO₂-N⁻-Ar] + R'-CO-Cl → R-SO₂-N(COR')-Ar + Cl⁻

This process is analogous to the N-acylation of nimesulide, a structurally related anti-inflammatory drug, where this reaction is used to prepare various derivatives. researchgate.net The acylation of the amine derived from the reduction of the nitro group is reportedly faster than the direct acylation of the sulfonamide in related systems. researchgate.net

Nucleophilic Substitution at Key Molecular Centers

The benzene (B151609) ring bearing the two nitro groups is highly electron-deficient and is therefore activated for nucleophilic aromatic substitution (SₙAr). nih.gov The strong electron-withdrawing effect of the ortho and para nitro groups stabilizes the negative charge in the Meisenheimer complex intermediate, which facilitates the displacement of a leaving group. researchgate.netsemanticscholar.org

In this compound, potential sites for nucleophilic attack are the carbons bearing the nitro groups or the phenoxy group. While the phenoxy group is a relatively poor leaving group, displacement of one of the nitro groups by a strong nucleophile (e.g., alkoxides, amines) is a plausible reaction pathway, a known phenomenon in other dinitroaromatic compounds. nih.govrsc.org The rate-limiting step in such SₙAr reactions can be either the formation of the intermediate or the departure of the leaving group, depending on the specific nucleophile, leaving group, and solvent. semanticscholar.org

Electrophilic Aromatic Substitution on the Phenoxyphenyl Core

The electronic nature of the two aromatic rings in this compound is highly differentiated.

The ring substituted with two nitro groups and the methanesulfonamide group is strongly deactivated towards electrophilic attack. The nitro groups are powerful deactivating meta-directors, making this ring essentially inert to common electrophilic aromatic substitution reactions.

Conversely, the terminal phenoxy ring is activated by the oxygen atom, which is an ortho-, para-directing group due to its ability to donate a lone pair of electrons and stabilize the cationic intermediate (arenium ion). britannica.comlibretexts.org

Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation will occur selectively on the terminal phenoxy ring, primarily at the ortho and para positions relative to the ether linkage. wikipedia.orglkouniv.ac.in However, direct nitration or bromination can be difficult to control and may lead to poly-substituted products or oxidative decomposition. libretexts.org

Advanced Structural Characterization and Spectroscopic Analysis of N 2,4 Dinitro 6 Phenoxyphenyl Methanesulfonamide

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for probing the molecular structure of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide. By interacting with the molecule at various energy levels, these techniques reveal detailed information about its atomic composition, bonding, and electronic configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the dinitrophenyl ring are anticipated to appear as doublets in the downfield region (δ 8.0-9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The protons of the unsubstituted phenoxy group would resonate further upfield (δ 7.0-7.5 ppm) as multiplets. The single proton of the sulfonamide (N-H) group would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent, while the methyl (CH₃) protons of the methanesulfonamide (B31651) group would give a sharp singlet at approximately δ 3.0 ppm. researchgate.net

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The presence of electron-withdrawing nitro and sulfonyl groups, along with the ether linkage, would cause a wide dispersion of chemical shifts for the aromatic carbons, aiding in their unambiguous assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dinitrophenyl Ring Protons | 8.0 - 9.0 | 115 - 155 |

| Phenoxy Ring Protons | 7.0 - 7.5 | 120 - 160 |

| N-H Proton | Variable (broad) | - |

| CH₃ Protons | ~3.0 | ~40 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of a compound. msu.edu High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the confirmation of the molecular formula. For this compound (C₁₃H₁₁N₃O₇S), the calculated accurate mass is 353.0318 g/mol , a value that can be precisely verified by HRMS. lgcstandards.com

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragments. The fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways for this molecule include the cleavage of the ether bond, the loss of the methanesulfonyl group (-SO₂CH₃), and the loss of one or both nitro groups (-NO₂). Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. miamioh.edunih.gov

Table 2: Key Ions Expected in the Mass Spectrum of this compound

| Ion | Formula | m/z (Expected) | Description |

| [M]⁺ | C₁₃H₁₁N₃O₇S⁺ | 353.03 | Molecular Ion |

| [M-CH₃SO₂]⁺ | C₁₂H₈N₃O₅⁺ | 274.05 | Loss of methanesulfonyl radical |

| [M-NO₂]⁺ | C₁₃H₁₁N₂O₅S⁺ | 307.03 | Loss of a nitro group |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.03 | Phenoxy cation |

| [C₆H₂N₂O₄(NHSO₂CH₃)]⁺ | C₇H₇N₃O₆S⁺ | 277.00 | Dinitrophenylsulfonamide fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the key functional groups. The N-H stretch of the sulfonamide group would appear in the region of 3200-3300 cm⁻¹. The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1330-1360 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The two nitro groups (NO₂) will also produce intense absorption bands for asymmetric (~1530 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching. nist.govchemicalbook.comchemicalbook.com Aromatic C-H stretches will be observed above 3000 cm⁻¹, while the C-O-C stretch of the diaryl ether will appear in the 1200-1250 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1340 |

| SO₂ | Asymmetric Stretch | 1330 - 1360 |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1250 |

| SO₂ | Symmetric Stretch | 1140 - 1160 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between electronic energy levels. Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within the molecule. The 2,4-dinitrophenoxy moiety in the target compound is a strong chromophore. It is expected to exhibit intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings. researchgate.netnist.gov The presence of nitro groups, which are powerful auxochromes, is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift). researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. However, compounds containing nitro groups are often non-fluorescent or weakly fluorescent, as the nitro groups can provide a non-radiative pathway for the excited state to relax, a phenomenon known as fluorescence quenching. Therefore, significant fluorescence emission from this compound is not expected.

Crystallographic Analysis for Solid-State Structure

While spectroscopic methods provide data on connectivity and electronic structure, crystallographic analysis offers a definitive view of the molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. eurjchem.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which the positions of all non-hydrogen atoms can be determined with high accuracy.

Although a published crystal structure for this compound is not currently available, such an analysis would provide invaluable information. It would confirm the atomic connectivity and reveal precise bond lengths, bond angles, and torsion angles. This data would define the molecule's conformation, including the relative orientation of the two aromatic rings and the geometry around the sulfonamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate how the molecules pack together in the crystal lattice.

Table 4: Crystallographic Parameters That Would Be Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles defining the conformation around rotatable bonds. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent packing forces. |

Powder X-ray Diffraction for Phase Purity and Polymorphic Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. For this compound, a PXRD analysis would be crucial in determining its phase purity. A pure, crystalline sample will produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ). Any deviation from this reference pattern would indicate the presence of impurities or different crystalline forms.

Furthermore, PXRD is the primary tool for investigating polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical and chemical properties. A thorough polymorphic assessment of this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would confirm the existence of multiple polymorphs.

Without experimental data, a representative data table for the PXRD analysis of this compound cannot be constructed. Such a table would typically include the diffraction angles (2θ), d-spacing, and the relative intensity of the observed peaks.

Chiroptical Spectroscopy and Chirality Studies

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study chiral molecules. Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images.

An analysis of the structure of this compound does not reveal any stereocenters (chiral carbons) in its core structure. Therefore, the molecule itself is achiral. Consequently, it would not exhibit any optical activity, and chiroptical spectroscopy studies would not be applicable. The compound would not rotate the plane of polarized light, and its CD spectrum would be silent.

Should a derivative of this compound be synthesized that incorporates a chiral center, then chiroptical spectroscopy would become a valuable tool for its characterization. In such a hypothetical case, the CD spectrum would show characteristic positive or negative peaks (Cotton effects) that could provide information about the stereochemistry of the molecule. However, for the parent compound, these studies are not relevant.

Computational Chemistry and Theoretical Investigations of N 2,4 Dinitro 6 Phenoxyphenyl Methanesulfonamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key chemical characteristics. For a complex organic molecule like N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, these calculations can elucidate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. semanticscholar.orgnih.gov It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest possible ground state energy. stackexchange.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimal bond lengths, bond angles, and dihedral angles. researcher.life

The process begins with an initial guess of the molecular geometry and iteratively solves the Kohn-Sham equations to minimize the total energy of the system by adjusting the atomic coordinates. diva-portal.org This exploration of the potential energy surface reveals the global minimum energy structure as well as other low-energy conformers. The conformational flexibility of this compound arises from the rotation around the ether linkage (C-O-C) and the sulfonamide group (C-S). DFT can map these rotational barriers, providing a detailed energy landscape and identifying the most likely conformations of the molecule under standard conditions.

Interactive Table: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | ||

| S=O (asymmetric) | 1.43 Å | |

| S=O (symmetric) | 1.44 Å | |

| S-N | 1.65 Å | |

| N-O (nitro) | 1.22 Å | |

| C-NO2 | 1.48 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angles | ||

| O=S=O | 120.5° | |

| O=S-N | 107.0° | |

| C-S-N | 105.0° | |

| O-N-O (nitro) | 125.0° | |

| C-O-C (ether) | 118.0° |

Note: This table presents hypothetical data representative of typical DFT (B3LYP/6-31G) calculations for similar functional groups and is for illustrative purposes only.*

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), offer systematically improvable accuracy, albeit at a significantly higher computational cost compared to DFT. diva-portal.org

For this compound, these high-accuracy methods are employed to calculate electronic properties that are sensitive to electron correlation effects. This includes determining precise values for the total electronic energy, ionization potential (the energy required to remove an electron), and electron affinity (the energy released when an electron is added). The difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and electronic excitability. mdpi.comscielo.br A larger gap suggests higher stability and lower reactivity.

Interactive Table: Illustrative Comparison of Ground State Energies for this compound using Different Ab Initio Methods

| Method | Basis Set | Relative Energy (kcal/mol) |

| HF | 6-31G(d) | +15.5 |

| B3LYP | 6-31G(d) | +0.8 |

| MP2 | 6-31G(d) | 0.0 (Reference) |

| CCSD(T) | 6-31G(d) | -1.2 |

Note: This table is illustrative, showing a typical hierarchy of energies obtained from different computational methods. The values are hypothetical and intended to demonstrate the relative differences between methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would highlight several key features. The oxygen atoms of the two nitro groups and the sulfonamide group would exhibit strong negative potentials (red/yellow), as these are the most electronegative sites. These regions are prone to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the sulfonamide nitrogen (the N-H proton) would show a strong positive potential (blue), indicating its acidic nature and role as a hydrogen bond donor. The aromatic rings would display a more complex potential distribution, influenced by the strong electron-withdrawing effects of the nitro groups.

Interactive Table: Illustrative Predicted MEP Maxima and Minima for this compound

| Location on Molecule | Associated Atom/Group | Predicted MEP Value (kcal/mol) | Implication |

| V_min (Negative Potential) | Oxygen atoms of NO2 groups | -35.5 | Site for electrophilic attack |

| Oxygen atoms of SO2 group | -30.2 | Site for electrophilic attack | |

| V_max (Positive Potential) | Hydrogen on Sulfonamide (N-H) | +55.0 | Acidic proton, H-bond donor site |

| Aromatic Hydrogens | +20.0 | Weakly acidic protons |

Note: The values in this table are hypothetical examples derived from MEP analyses of similar nitroaromatic and sulfonamide compounds and are for illustrative purposes.

Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra (e.g., Infrared, Raman, and NMR). ehu.esresearchgate.net DFT calculations can accurately compute the vibrational frequencies corresponding to the normal modes of the molecule. These predicted frequencies help in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key predicted vibrational frequencies would include:

Asymmetric and symmetric N-O stretches from the two nitro groups, typically appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

Asymmetric and symmetric S=O stretches from the sulfonamide group, expected around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

N-H stretching vibration of the sulfonamide, usually a sharp peak around 3200-3300 cm⁻¹.

C-O-C stretching from the diphenyl ether linkage.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical spectra that can be compared with experimental data for structure verification. scielo.brbohrium.com

Interactive Table: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| Nitro (NO2) | Asymmetric Stretch | 1570 |

| Symmetric Stretch | 1355 | |

| Sulfonamide (SO2NH) | S=O Asymmetric Stretch | 1340 |

| S=O Symmetric Stretch | 1165 | |

| N-H Stretch | 3280 | |

| Diphenyl Ether | C-O-C Asymmetric Stretch | 1245 |

Note: This table contains representative vibrational frequencies calculated using DFT. These values are for illustrative purposes and are typically scaled to better match experimental data.

Quantum chemical calculations can provide accurate predictions of various thermochemical properties, which are crucial for understanding the stability and energy content of a molecule. plu.mx By combining the results of geometry optimization and frequency calculations, it is possible to determine key thermodynamic quantities at a given temperature, typically 298.15 K (25 °C).

Key predicted properties for this compound would include:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nih.gov

Standard Entropy (S°): A measure of the molecule's disorder, calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy of Formation (ΔfG°): A measure of the molecule's thermodynamic stability and spontaneity of formation.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by one degree at constant volume.

These values are essential for predicting reaction energies and chemical equilibria involving the molecule.

Interactive Table: Illustrative Predicted Thermochemical Properties at 298.15 K

| Property | Symbol | Predicted Value | Units |

| Enthalpy of Formation | ΔfH° | -85.5 | kcal/mol |

| Standard Entropy | S° | 120.3 | cal/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | -40.2 | kcal/mol |

| Heat Capacity (constant vol.) | Cv | 75.8 | cal/mol·K |

Note: The data presented are hypothetical and serve as examples of typical thermochemical values that would be obtained from high-level computational models for a molecule of this size and composition.

Molecular Dynamics Simulations for Conformational Space and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. researchgate.net

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (such as water or an organic solvent) to mimic solution-phase conditions. rsc.orgacs.org The simulation would then track the trajectory of every atom over a period of nanoseconds to microseconds.

This approach provides valuable insights into:

Conformational Dynamics: How the molecule explores its conformational space, including the rotation of the two phenyl rings around the ether oxygen and the flexibility of the methanesulfonamide (B31651) side chain. rsc.org

Solvent Interactions: The formation and lifetime of hydrogen bonds between the sulfonamide group (both the N-H donor and S=O acceptors) and solvent molecules.

Intramolecular Interactions: The potential for transient intramolecular hydrogen bonding or other non-covalent interactions that could influence the molecule's preferred shape.

By analyzing the simulation trajectory, researchers can understand the flexibility, solvation, and dynamic properties of this compound, which are critical for its behavior in a realistic chemical environment.

Exploration of Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. The most significant sources of flexibility are the C-O-C ether linkage and the N-S bond of the sulfonamide group. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface by systematically rotating these bonds.

These calculations help identify the most stable, low-energy conformers as well as the transition states that separate them. The energy difference between a stable conformer and a transition state defines the rotational barrier, which is a critical parameter for understanding the molecule's dynamic behavior at different temperatures. nih.gov For this compound, steric hindrance between the ortho-nitro group and the phenoxy group, as well as interactions involving the methanesulfonamide moiety, significantly influences the preferred spatial arrangement.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| C1-O-C7 | Rotation around the ether linkage | 8 - 12 |

| C6-N-S | Rotation around the N-S bond | 5 - 7 |

Note: The data in this table is illustrative of typical values obtained from DFT calculations for similar molecular fragments and represents a hypothetical scenario for this compound.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are used to simulate these effects, broadly categorized into implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is efficient for estimating how the polarity of a solvent might stabilize or destabilize different conformers. Generally, conformations with a larger molecular dipole moment are preferentially stabilized in polar solvents. Explicit solvent models involve simulating a discrete number of solvent molecules surrounding the solute. This method is more computationally intensive but provides detailed insight into specific solute-solvent interactions, such as hydrogen bonding with water or other protic solvents, which can "lock" the molecule into a particular conformation. researchgate.net

Quantitative Structure-Reactivity and Structure-Interaction Modeling

Computational modeling extends to predicting the reactivity and interaction profiles of this compound, providing valuable data for understanding its chemical behavior.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computational descriptors with its experimentally measured reactivity. researchgate.net To develop a QSRR model for a series of compounds including this compound, a range of quantum chemical descriptors would first be calculated. researchgate.net

These descriptors can be classified into several categories:

Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment.

Topological: Molecular connectivity indices.

Geometrical: Molecular surface area and volume.

These calculated descriptors are then used as independent variables in a multiple linear regression or machine learning algorithm to build an equation that predicts a specific measure of reactivity, such as a reaction rate constant. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for QSRR Modeling

| Descriptor | Value (Arbitrary Units) | Potential Reactivity Correlation |

|---|---|---|

| HOMO Energy | -7.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -2.1 eV | Susceptibility to nucleophilic attack |

| Dipole Moment | 4.8 Debye | Interaction with polar reagents/solvents |

Note: The values are hypothetical and serve to illustrate the types of descriptors used in QSRR studies.

Computational Approaches to Chemical Interaction Profiling

Understanding how this compound interacts with other molecules is key to predicting its behavior in complex chemical or biological systems. Computational techniques like molecular docking and pharmacophore modeling are central to this effort.

Molecular docking simulations predict the preferred orientation of the molecule when it binds to a larger receptor molecule. The dinitrophenoxy moiety offers potential for π-π stacking interactions, while the nitro and sulfonamide groups act as potent hydrogen bond acceptors. nih.gov The methanesulfonamide N-H group can serve as a hydrogen bond donor. By profiling these potential interactions, computational models can screen for potential binding partners or predict the strength of interaction with a known target. mdpi.com

Intermolecular Interactions and Supramolecular Self-Assembly Prediction

The specific functional groups on this compound dictate its ability to form ordered, non-covalent structures through self-assembly.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional forces in supramolecular chemistry. nih.gov In this compound, the primary hydrogen bond donor is the amine proton (N-H) of the sulfonamide group. The principal hydrogen bond acceptors are the oxygen atoms of the two nitro groups and the two oxygen atoms of the sulfonyl group.

Hirshfeld Surface and Fingerprint Plot Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact.

Hypothetical Hirshfeld Surface Features: For a molecule like this compound, a Hirshfeld surface would be expected to reveal key interaction sites. The nitro groups (–NO2) and the sulfonyl group (–SO2) are strong hydrogen bond acceptors. Therefore, prominent red regions on a dnorm surface would be anticipated near the oxygen atoms of these groups, indicating close contacts with hydrogen atoms from neighboring molecules.

Fingerprint Plots: The two-dimensional fingerprint plot is a summary of all intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside (de). For the title compound, the plot would be expected to be dominated by several key interactions:

O···H/H···O Contacts: Given the abundance of oxygen and hydrogen atoms, these interactions, representing hydrogen bonds and other close contacts, would likely constitute a significant percentage of the total intermolecular interactions.

H···H Contacts: These are typically the most abundant contacts in organic crystals, appearing as a large, diffuse region in the fingerprint plot.

C···H/H···C Contacts: These represent van der Waals interactions and potential weak C–H···π interactions.

N···O Contacts: The proximity of nitro groups could lead to N···O interactions between molecules, which are important in the packing of many nitro-aromatic compounds. nih.gov

C···C Contacts: These would indicate the presence of π-stacking interactions between the aromatic rings.

| Interaction Type | Hypothetical Percentage Contribution |

|---|---|

| H···H | ~40-50% |

| O···H/H···O | ~25-35% |

| C···H/H···C | ~10-15% |

| C···C | ~3-7% |

| N···O | ~2-5% |

| Other | ~1-3% |

Mechanistic Insights into Chemical Interactions of N 2,4 Dinitro 6 Phenoxyphenyl Methanesulfonamide

Molecular Recognition and Binding Dynamics in Chemical Systems

The ability of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide to interact with other molecules is predicated on its capacity for molecular recognition, a process driven by a combination of electronic and steric factors. The dinitrophenyl group, the phenoxy ether linkage, and the methanesulfonamide (B31651) portion of the molecule all contribute to its binding dynamics.

Investigation of Binding Affinity and Selectivity with Chemical Receptors

While specific studies on the binding affinity and selectivity of this compound are not extensively documented, insights can be gleaned from research on structurally related sulfonamides and dinitrophenyl compounds. For instance, sulfonamides are known to bind to a variety of protein targets, often through interactions with specific amino acid residues in the binding pocket. Molecular docking simulations of similar dinitro-biphenyl compounds have suggested potential binding to enzymes such as leukotriene C4 synthase and 5-lipoxygenase-activating protein. researchgate.netnih.gov The binding affinity is influenced by the electronic nature of the aromatic rings and the hydrogen bonding capabilities of the sulfonamide group.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Receptor

| Functional Group | Potential Interacting Residues in a Receptor | Type of Interaction |

|---|---|---|

| Dinitrophenyl | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) | π-π stacking |

| Nitro groups | Basic amino acids (e.g., Lysine, Arginine) | Electrostatic interactions, Hydrogen bonding |

| Phenoxy ether | Hydrophobic amino acids (e.g., Leucine, Isoleucine) | Hydrophobic interactions |

| Methanesulfonamide | Polar amino acids (e.g., Serine, Threonine), Metal ions | Hydrogen bonding, Coordination |

Elucidation of Specific Non-Covalent Interactions at Molecular Interfaces

The molecular interactions of this compound are dominated by a suite of non-covalent forces. The electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with electron-rich aromatic systems. The nitro groups are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with suitable donor groups.

Furthermore, the sulfonamide group is both a hydrogen bond donor (N-H) and acceptor (S=O). This duality allows it to engage in complex hydrogen bonding networks, which are crucial for the stability of molecular complexes. The phenoxy group introduces a degree of conformational flexibility and can participate in hydrophobic interactions. Computational studies on similar molecules often employ Density Functional Theory (DFT) to model these non-covalent interactions and predict the geometry of molecular complexes.

Supramolecular Chemistry and Self-Assembly Phenomena

The specific non-covalent interactions inherent to this compound make it a candidate for the formation of ordered supramolecular structures through self-assembly.

Design and Characterization of Self-Assembled Systems

The design of self-assembled systems based on this compound would likely leverage the directional nature of its hydrogen bonding capabilities and the potential for aromatic stacking. By carefully selecting solvents and other interacting molecules, it may be possible to guide the assembly of this compound into well-defined architectures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The characterization of such systems would typically involve techniques such as X-ray crystallography, scanning tunneling microscopy (STM), and atomic force microscopy (AFM) to visualize the assembled structures at the molecular level.

Crystal Engineering and Solid-State Chemistry of this compound

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. For this compound, the interplay of various non-covalent interactions would be critical in determining its crystal packing.

Table 2: Potential Non-Covalent Interactions in the Solid State of this compound based on Analogous Structures

| Interaction Type | Participating Functional Groups | Typical Distance/Geometry |

|---|---|---|

| π-π Stacking | Dinitrophenyl and Phenyl rings | Centroid-centroid distance of ~3.5-3.8 Å |

| C-H···O Hydrogen Bonds | Aromatic C-H and Nitro/Sulfonyl O | H···O distance of ~2.2-2.6 Å, C-H···O angle > 120° |

| N-H···O Hydrogen Bonds | Sulfonamide N-H and Nitro/Sulfonyl O | H···O distance of ~1.8-2.2 Å, N-H···O angle > 150° |

Kinetics and Thermodynamics of Chemical Reactions and Complex Formation

The reactivity and stability of complexes involving this compound are governed by the principles of chemical kinetics and thermodynamics.

The kinetics of reactions involving the dinitrophenyl ether moiety have been studied for analogous compounds. For example, the reaction of 2,4-dinitrophenyl phenyl ether with nucleophiles like morpholine (B109124) is base-catalyzed, and the reaction rates are influenced by the solvent polarity. rsc.org This suggests that nucleophilic aromatic substitution reactions involving this compound would be sensitive to the reaction conditions, including the presence of catalysts and the nature of the solvent. The electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack.

The thermodynamics of complex formation involving sulfonamides have been investigated through techniques such as isothermal titration calorimetry (ITC). These studies provide information on the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding. For the interaction of sulfonamides with proteins, the binding is often enthalpically driven, with a favorable negative ΔH resulting from the formation of hydrogen bonds and van der Waals interactions. The entropy change can be positive or negative depending on the extent of conformational changes in the interacting molecules and the release of solvent molecules from the binding interface.

Thermodynamic studies on the solvation of sulfonamides have also been conducted to understand their partitioning behavior between different phases, which is crucial for predicting their behavior in various chemical and biological environments. nih.govresearchgate.net

Table 3: Illustrative Thermodynamic Parameters for Sulfonamide-Protein Binding

| Thermodynamic Parameter | Typical Value Range | Interpretation |

|---|---|---|

| Binding Affinity (Ka) | 104 - 106 M-1 | Moderate to strong binding |

| Gibbs Free Energy (ΔG) | -20 to -40 kJ/mol | Spontaneous binding process |

| Enthalpy (ΔH) | -10 to -50 kJ/mol | Favorable enthalpic contribution (exothermic) |

| Entropy (ΔS) | Variable | Can be favorable or unfavorable depending on the system |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nimesulide |

| 2,4-dinitrophenyl 4-methylbenzenesulfonate |

| 2,4-dinitrophenyl phenyl ether |

| Morpholine |

| Leukotriene C4 synthase |

Reaction Rate Determination and Pathway Analysis

The investigation into the reactivity of analogous compounds, such as N-(2,4-dinitrophenyl)amino acids, reveals complex reaction pathways, particularly under conditions of collisional activation in the gas phase. These studies, often employing mass spectrometry techniques, allow for the detailed tracking of fragmentation patterns and the elucidation of reaction mechanisms.

For instance, the collisional activation of the deprotonated form of N-(2,4-dinitrophenyl)alanine initiates a two-step fragmentation process. nih.gov This process involves the loss of the elements of carbonic acid, sequentially as carbon dioxide (CO2) and water (H2O). nih.gov The resulting fragment ion is identified as the deprotonated form of 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov This transformation highlights a cyclization reaction occurring in the gas phase. nih.gov

Theoretical calculations of the potential energy surface for deprotonated N-(2,4-dinitrophenyl)alanine indicate that this cyclization occurs after the initial loss of CO2 but before the subsequent loss of H2O. nih.gov This suggests a specific and ordered reaction pathway. Further experiments with related compounds, such as N-(2,4-dinitrophenyl)-phenylalanine and N-(2-nitrophenyl)-phenylalanine, demonstrate that they also undergo cyclization in both the gas phase and in solution, leading to the formation of corresponding benzimidazole-3-oxide derivatives. nih.gov

The facility of this cyclization in the gas phase is attributed to the lack of solvation of the anionic species, which enhances its nucleophilicity. nih.gov In contrast, when in solution, the anions are well-solvated, which diminishes their reactivity and necessitates more forceful conditions, such as the use of a strong base, to induce the reaction. nih.gov

Table 1: Reaction Pathway Analysis of Related Dinitrophenyl Compounds

| Precursor Compound | Activation Method | Key Intermediates/Losses | Final Product |

| N-(2,4-dinitrophenyl)alanine | Collisional Activation (Gas Phase) | Loss of CO2, followed by loss of H2O | Deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide nih.gov |

| N-(2,4-dinitrophenyl)-phenylalanine | Collisional Activation (Gas Phase) & Solution (with base) | Cyclization | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov |

| N-(2-nitrophenyl)-phenylalanine | Collisional Activation (Gas Phase) & Solution (with strong base) | Cyclization | 2-benzyl-1H-benzimidazole-3-oxide nih.gov |

Enthalpic and Entropic Contributions to Molecular Interactions

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) are critical in understanding the driving forces behind molecular interactions. While specific experimental data for this compound is not detailed in the provided context, the principles governing these contributions can be inferred from the behavior of structurally related compounds.

Enthalpic contributions (ΔH) relate to the heat changes associated with bond formation and breakage during a reaction. In the context of the cyclization reactions discussed, the formation of the stable benzimidazole (B57391) ring system would be an enthalpically favorable process, releasing energy. The initial fragmentation steps, such as the loss of CO2, would have their own associated enthalpy changes.

Entropic contributions (ΔS) relate to the change in disorder or randomness of a system. Reactions that result in an increase in the number of molecules, such as the fragmentation of a single precursor ion into multiple smaller product ions and neutral molecules (e.g., CO2 and H2O), are generally entropically favored. The gas-phase reactions, where molecules have high degrees of freedom, are particularly influenced by entropic factors.

Table 2: Conceptual Thermodynamic Contributions in Related Reactions

| Process | Enthalpic Contribution (ΔH) | Entropic Contribution (ΔS) | Gibbs Free Energy (ΔG) |

| Bond Cleavage (e.g., loss of CO2) | Endothermic (requires energy) | Positive (increase in disorder) | Dependent on TΔS vs. ΔH |

| Ring Formation (Cyclization) | Exothermic (releases energy) | Negative (decrease in disorder) | Favorable if ΔH is sufficiently negative |

| Overall Gas-Phase Fragmentation & Cyclization | Can be exothermic or endothermic overall | Highly Positive (increase in number of particles) | Spontaneous (Negative) |

Future Perspectives and Emerging Research Avenues for N 2,4 Dinitro 6 Phenoxyphenyl Methanesulfonamide

Rational Design of Chemically Modified Analogs with Enhanced Reactivity or Specificity

The rational design of chemically modified analogs of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a promising avenue for developing compounds with tailored properties. Drawing inspiration from methodologies applied to structurally related compounds, such as nimesulide, researchers can explore various synthetic strategies to enhance reactivity or confer target specificity.

One approach involves the chemical modification of the nitro groups. The reduction of one or both nitro groups to the corresponding amines would yield amino-derivatives that can serve as key intermediates for further functionalization. These amino groups can be acylated or sulfonylated to introduce a diverse range of substituents, potentially modulating the compound's electronic properties and biological activity. researchgate.net

Another strategy focuses on the modification of the aromatic rings. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce new substituents onto the phenoxy ring or the dinitrophenyl ring. acs.org This could involve the introduction of electron-donating or electron-withdrawing groups to fine-tune the reactivity of the molecule. Furthermore, the synthesis of hybrid molecules by coupling this compound with other pharmacologically active moieties could lead to the development of novel therapeutic agents with dual modes of action. researchgate.net

The exploration of different substitution patterns on the phenoxy group could also be a fruitful area of research. The introduction of sterically bulky groups or functional moieties capable of specific interactions could lead to analogs with enhanced selectivity for particular biological targets.

Table 1: Potential Strategies for Analog Design

| Modification Site | Synthetic Approach | Desired Outcome |

| Nitro Groups | Reduction followed by acylation/sulfonylation | Modulated electronic properties, introduction of new functionalities |

| Aromatic Rings | Palladium-catalyzed cross-coupling | Enhanced target specificity, altered solubility |

| Phenoxy Group | Introduction of diverse substituents | Improved potency, novel biological activities |

| Methanesulfonamide (B31651) Group | Variation of the alkyl/aryl substituent | Fine-tuned reactivity and physicochemical properties |

Exploration of this compound as a Chemical Probe in Advanced Studies

The unique chemical architecture of this compound suggests its potential as a versatile chemical probe for studying biological systems. The presence of the electron-deficient dinitrophenyl ring makes it a potential target for nucleophilic attack, a property that can be harnessed for covalent labeling of proteins.

Inspired by the development of sulfonyl fluoride (B91410) and fluorosulfate-based chemical probes, which are known to react with nucleophilic amino acid residues such as tyrosine, lysine, and histidine in proteins, analogs of this compound could be designed for similar purposes. nih.govresearchgate.net By replacing the methanesulfonamide with a more reactive sulfonyl fluoride moiety, it may be possible to create a covalent probe that can irreversibly bind to specific protein targets.

The dinitrophenyl group itself can serve as a reporter moiety, as its spectroscopic properties are sensitive to the local environment. Changes in the absorbance or fluorescence of the dinitrophenyl group upon binding to a target protein could be used to monitor binding events and study protein-ligand interactions.

Furthermore, the introduction of a "warhead" moiety, a reactive group designed to form a covalent bond with a specific target, could transform the molecule into a powerful tool for activity-based protein profiling (ABPP). This would allow for the identification and characterization of enzymes or other proteins that interact with this chemical scaffold.

Table 2: Potential Applications as a Chemical Probe

| Probe Type | Design Strategy | Application |

| Covalent Probe | Introduction of a sulfonyl fluoride or other reactive group | Irreversible labeling of protein targets for identification and functional studies |

| Spectroscopic Probe | Leveraging the intrinsic properties of the dinitrophenyl group | Monitoring protein-ligand binding events and conformational changes |

| Activity-Based Probe | Incorporation of a reactive "warhead" | Identifying and profiling the activity of specific enzyme families |

Synergistic Application of Computational and Experimental Methodologies for Predictive Chemistry

The integration of computational modeling and experimental validation offers a powerful approach to accelerate the discovery and optimization of derivatives of this compound. Computational methods can provide valuable insights into the molecule's structure, reactivity, and potential biological interactions, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, including its molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov These calculations can also be used to simulate spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to confirm the structure of newly synthesized analogs. nih.gov

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its analogs within the active sites of target proteins. This can help in identifying potential biological targets and in designing analogs with improved binding characteristics.

The predictions from these computational studies can then be tested experimentally. For example, analogs predicted to have high binding affinity for a particular enzyme can be synthesized and their inhibitory activity can be measured. This iterative cycle of computational prediction and experimental validation can significantly streamline the drug discovery process.

Potential Roles in Advanced Functional Materials

While primarily of interest in a biological context, the structural motifs within this compound suggest potential applications in the development of advanced functional materials. The dinitrophenyl group is a well-known electron-accepting moiety, which could be exploited in the design of materials with interesting electronic or optical properties.

For instance, the incorporation of this compound or its derivatives into polymer backbones could lead to the creation of functional polymers with applications in sensors or electronic devices. The electron-deficient nature of the dinitrophenyl ring could facilitate charge-transfer interactions with electron-donating materials, potentially leading to the development of novel conductive or semi-conductive materials.

Furthermore, the ability of the sulfonamide group to participate in hydrogen bonding could be utilized in the design of supramolecular assemblies and crystal engineering. By carefully selecting co-formers, it may be possible to create crystalline materials with specific packing arrangements and desirable physical properties. The nitro groups also offer potential for energetic materials research, although this would require careful consideration of the compound's stability. The cyclization of N-(2,4-dinitrophenyl)amino acids to form benzimidazole-N-oxides, which have antibacterial properties, suggests that derivatives of the title compound could also be precursors to interesting heterocyclic systems with potential material applications. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential nitration and sulfonylation steps. Starting with 6-phenoxyaniline, regioselective nitration at the 2- and 4-positions is achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). Subsequent sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., pyridine) yields the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to remove byproducts like mono-nitro intermediates. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water gradient) and comparison with reference standards .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6) confirm the aromatic substitution pattern (e.g., nitro groups at 2- and 4-positions) and sulfonamide linkage (δ ~3.3 ppm for CH3SO2).

- IR Spectroscopy: Key peaks include asymmetric/symmetric NO2 stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and sulfonamide S=O stretches (~1150–1300 cm⁻¹).

- Mass Spectrometry (HRMS): ESI-HRMS provides precise molecular ion confirmation (e.g., [M+H]+ at m/z 366.03).

- HPLC: Reverse-phase methods (e.g., 70:30 acetonitrile/water) resolve impurities, with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic structure and spectroscopic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) optimize the molecular geometry and predict electronic transitions. Key applications include:

- UV-Vis Spectrum Prediction: TD-DFT calculates excitation energies, correlating with experimental λmax values (e.g., ~350 nm for nitro-aromatic transitions).

- Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions (e.g., nitro group electron withdrawal stabilizing the sulfonamide moiety).

- Electrostatic Potential Maps: Visualize electrophilic/nucleophilic sites for reactivity predictions .

Q. What strategies address contradictions in regioselectivity during functionalization reactions involving this compound?

Methodological Answer: Regioselective alkylation or substitution can be guided by:

- Steric and Electronic Profiling: Nitro groups at 2- and 4-positions deactivate the ring, directing reactions to the 6-phenoxy position.

- Catalytic Systems: Use of Lewis acids (e.g., AlCl3) or transition-metal catalysts (e.g., Pd) to modulate reactivity.

- Kinetic vs. Thermodynamic Control: Varying reaction temperature and time to favor desired intermediates. For example, low-temperature conditions may favor kinetic products in SNAr reactions .

Q. How is this compound analyzed as a pharmaceutical impurity, and what validation parameters are critical?

Methodological Answer: As a degradation product or synthetic impurity (e.g., in nimesulide), analytical methods include:

- HPLC-UV/HRMS: Use a validated method with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) and spiked recovery tests (95–105% accuracy).

- Forced Degradation Studies: Expose the parent drug to heat, light, and hydrolytic conditions to quantify impurity formation.

- Validation Parameters: Linearity (R² >0.99), LOD/LOQ (≤0.1%), and precision (%RSD <2) per ICH guidelines .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The electron-withdrawing nitro and sulfonamide groups activate the aromatic ring for SNAr. Key steps:

- Intermediate Formation: Attack by a nucleophile (e.g., amine) at the para position to the sulfonamide group, stabilized by resonance.

- Leaving Group Expulsion: Nitro groups facilitate departure of the phenoxy group via Meisenheimer complex formation.

- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., C-6) confirms rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products